(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazolopyridine core, and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl and pyrrolidinylmethanone groups. Common reagents used in these reactions include cyclopropyl bromide, methylhydrazine, and pyrrolidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidinyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to prevent side reactions and degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PIPERIDINYL)METHANONE: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-MORPHOLINYL)METHANONE: Contains a morpholinyl group, offering different chemical properties and biological activities.
Uniqueness
The uniqueness of (6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18N4O |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
(6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H18N4O/c1-18-14-12(9-16-18)11(8-13(17-14)10-4-5-10)15(20)19-6-2-3-7-19/h8-10H,2-7H2,1H3 |
InChI Key |
XDLGLBYHVIFPEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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